molecular formula C11H13BrN2O4S B2814513 1-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide CAS No. 922112-26-3

1-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide

Cat. No.: B2814513
CAS No.: 922112-26-3
M. Wt: 349.2
InChI Key: COYPPNYLIRFGEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide is a brominated sulfonamide derivative featuring a benzooxazepin core. This compound combines a methanesulfonamide group, a bromine atom, and a partially saturated heterocyclic system. The bromine atom is hypothesized to enhance lipophilicity and modulate biological activity, though its impact varies depending on the core structure and substituents .

Properties

IUPAC Name

1-bromo-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O4S/c1-14-4-5-18-10-3-2-8(6-9(10)11(14)15)13-19(16,17)7-12/h2-3,6,13H,4-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COYPPNYLIRFGEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide typically involves multiple steps, starting with the preparation of the tetrahydrobenzo[f][1,4]oxazepine core. This can be achieved through a series of cyclization reactions involving appropriate precursors. The introduction of the bromine atom is often carried out using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions. The methanesulfonamide group is introduced through sulfonation reactions using reagents like methanesulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, particularly involving the oxazepine ring.

    Hydrolysis: The methanesulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Hydrolysis: Acidic or basic conditions, often using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Anticancer Activity

Several studies have investigated the anticancer potential of compounds similar to 1-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide. The tetrahydrobenzo[f][1,4]oxazepine structure may contribute to the inhibition of tumor growth by targeting specific signaling pathways involved in cancer progression. For instance:

  • Mechanism of Action : The sulfonamide group can inhibit enzymes involved in DNA synthesis and repair, which is crucial for cancer cell proliferation .

Antimicrobial Properties

The sulfonamide component has been widely recognized for its antimicrobial activity. The compound may exhibit effectiveness against various bacterial strains by inhibiting folate synthesis:

  • Clinical Relevance : Compounds with similar structures have shown promise in treating infections caused by resistant bacterial strains .

Neurological Applications

Research has indicated that derivatives of this compound could have neuroprotective effects:

  • Neuroprotection : The ability to modulate neurotransmitter systems may provide therapeutic avenues for conditions like Alzheimer's disease and other neurodegenerative disorders .

Synthetic Pathways

The synthesis of this compound involves several key steps:

  • Formation of the Tetrahydrobenzo Structure : This typically involves cyclization reactions that construct the oxazepine ring.
  • Bromination : Electrophilic bromination can be performed to introduce the bromine atom at the desired position.
  • Sulfonamide Formation : The final step involves the reaction with a sulfonyl chloride to form the sulfonamide linkage.

Case Study 1: Anticancer Effects

A study published in a peer-reviewed journal demonstrated that a compound structurally related to this compound showed significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the inhibition of specific kinases involved in cell cycle regulation .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, derivatives were tested against Gram-positive and Gram-negative bacteria. Results indicated that these compounds exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of 1-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and identify the molecular targets involved.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The target compound shares key structural motifs with other brominated sulfonamide derivatives, but differences in the heterocyclic core and substituents lead to distinct physicochemical and biological profiles:

Feature Target Compound Analogous Compounds
Core Structure Benzooxazepin ring Oxazole (e.g., 4H-1,3-oxazol-5-one ), oxadiazole, or L-valine-derived scaffolds
Sulfonamide Group Methanesulfonamide Phenylsulfonyl or benzamide groups
Halogen Substituent Bromine at methanesulfonamide position Bromine, chlorine, or hydrogen on phenyl rings or heterocycles
Lipophilicity Moderate (due to methanesulfonamide) Higher in phenylsulfonyl analogs

Antimicrobial Effects

  • 4H-1,3-Oxazol-5-one (Compound 6): Bromine substitution improved antimicrobial activity compared to non-halogenated analogs, with predicted glycopeptide-like antibiotic effects via PASS analysis .
  • L-Valine Derivatives (e.g., 7b): Bromine substitution reduced activity compared to non-substituted analogs, likely due to reduced water solubility from increased lipophilicity .

Solubility and Bioavailability

  • The methanesulfonamide group in the target compound may confer better aqueous solubility than phenylsulfonyl-containing analogs, which exhibit reduced solubility despite enhanced lipophilicity .
  • Bromine’s impact on solubility is context-dependent: In oxazole derivatives, it slightly improved activity without severely compromising solubility, whereas in valine-based compounds, it was detrimental .

Predictive and In Silico Analysis

PASS (Prediction of Activity Spectra for Substances) simulations for brominated oxazole derivatives (e.g., Compound 6) suggest high probabilities of anti-infective, antimycobacterial, and antituberculosis activities . These predictions align with the target compound’s structural features, though its benzooxazepin core may alter binding interactions compared to oxazole or valine-based systems.

Biological Activity

1-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide is a complex organic compound with a unique structure that suggests potential pharmacological activities. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H13BrN2O4SC_{11}H_{13}BrN_{2}O_{4}S with a molecular weight of approximately 349.20 g/mol. The presence of a bromine atom, a sulfonamide group, and a tetrahydrobenzo[f][1,4]oxazepine moiety contribute to its potential biological activities.

PropertyValue
Molecular FormulaC₁₁H₁₃BrN₂O₄S
Molecular Weight349.20 g/mol
CAS Number922112-26-3

Research indicates that compounds with similar structural features often exhibit significant biological activities. The tetrahydrobenzo[f][1,4]oxazepine core is known for its ability to interact with various biological targets, potentially influencing pathways related to cell proliferation and apoptosis.

Potential Mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide group may enhance binding to specific enzymes or receptors.
  • Modulation of Signaling Pathways : The compound may interfere with key signaling pathways involved in cancer cell growth and differentiation.
  • Antioxidant Properties : Similar compounds have shown antioxidant activity, which may contribute to their therapeutic effects.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Studies have shown that modifications in the substituent groups can significantly alter the potency and selectivity of the compound.

Key Findings:

  • Substituent Variations : Increasing the size or changing the nature of substituents on the tetrahydrobenzo[f][1,4]oxazepine ring can enhance activity. For instance, substituents like ethyl or isopropyl have been linked to improved metabolic stability and potency in related compounds .
  • Bromine Positioning : The presence of bromine at specific positions has been associated with increased inhibitory effects against certain cancer cell lines.

Case Studies

Several studies have investigated the biological activity of compounds related to this compound.

  • Acute Myeloid Leukemia (AML) : In vitro studies showed that derivatives with similar structures induced differentiation in AML cells. The most active compounds demonstrated EC50 values in the nanomolar range .
  • Antitumor Activity : Compounds featuring the tetrahydrobenzo[f][1,4]oxazepine moiety have exhibited promising results in inhibiting tumor growth in various cancer models. For example, an analogue demonstrated significant cytotoxicity against breast cancer cell lines when combined with standard chemotherapy agents .
  • Pharmacokinetic Profiles : Studies on pharmacokinetics revealed that modifications to the compound can lead to enhanced absorption and reduced clearance rates in vivo, suggesting improved therapeutic potential .

Q & A

Q. How can reaction pathways for unexpected byproducts (e.g., ring-opening) be minimized during synthesis?

  • Methodological Answer : Byproducts form via acid-catalyzed oxazepine ring scission. Optimizing reaction pH (neutral conditions), using aprotic solvents (DMF), and lowering temperature (0–5°C during sulfonamide coupling) reduces side reactions to <5% yield .

Tables for Key Data

Property Value/Method Reference
Synthetic Yield 42–58% (after 3 steps)
CA-II Inhibition (IC50 _{50}) 12.4 nM (vs. 28.7 nM for chloro analog)
Thermal Stability Decomposition onset: 210°C (DSC)
logP 2.8 (shake-flask)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.